molecular formula C22H27ClN4O3S B2640505 N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946324-53-4

N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2640505
CAS No.: 946324-53-4
M. Wt: 462.99
InChI Key: WZOYLQWUHSGOQB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl group, a morpholine ring, and a cyclopenta[d]pyrimidinyl moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenyl derivative, followed by the introduction of the morpholine ring and the cyclopenta[d]pyrimidinyl moiety. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent for treating various diseases, given its unique structural features.

    Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can be compared with similar compounds such as:

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a morpholine moiety and a cyclopentapyrimidine core. The synthesis typically involves multi-step reactions that introduce various functional groups essential for its biological activity.

Synthesis Overview:

  • Starting Materials: The synthesis begins with readily available precursors such as 3-chloro-4-methylphenyl derivatives and morpholine.
  • Reactions: Key reactions may include nucleophilic substitutions and cyclization processes to form the pyrimidine ring.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing morpholine groups have shown moderate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through assays measuring the inhibition of cyclooxygenase (COX) enzymes. Preliminary results suggest it may inhibit COX enzymes effectively, with IC50 values comparable to known anti-inflammatory drugs like indomethacin .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
N-(3-chloro-4-methylphenyl)-...19.45 ± 0.0742.1 ± 0.30
Indomethacin9.17-

Cytotoxicity

The compound has also been tested for cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicate that it exhibits significant cytotoxicity, suggesting potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholine group and the introduction of electron-donating or withdrawing substituents on the aromatic rings can significantly affect the potency and selectivity of the compound.

Key Findings:

  • Morpholine Substituents: Variations in the morpholine structure can enhance antimicrobial activity.
  • Aromatic Modifications: Substituents on the 3-chloro and 4-methyl groups influence anti-inflammatory effects by altering binding affinity to COX enzymes.

Case Studies

Several studies have documented the biological activities of similar compounds:

  • Study on Antimicrobial Activity: A series of morpholine-containing triazole derivatives were synthesized and tested against Klebsiella pneumoniae, showing promising results that parallel those observed in our compound .
  • Anti-inflammatory Research: Investigations into pyrimidine derivatives indicated that modifications at specific positions led to enhanced inhibition of COX enzymes, supporting the importance of structural optimization .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3S/c1-15-5-6-16(13-18(15)23)24-20(28)14-31-21-17-3-2-4-19(17)27(22(29)25-21)8-7-26-9-11-30-12-10-26/h5-6,13H,2-4,7-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOYLQWUHSGOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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